molecular formula C9H5BrCl2N2 B11835629 8-Bromo-2,4-dichloro-7-methylquinazoline

8-Bromo-2,4-dichloro-7-methylquinazoline

Cat. No.: B11835629
M. Wt: 291.96 g/mol
InChI Key: KBNRSBPUSUJNCZ-UHFFFAOYSA-N
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Description

8-Bromo-2,4-dichloro-7-methylquinazoline is a quinazoline derivative with the molecular formula C₉H₅BrCl₂N₂. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, chlorine, and methyl groups on the quinazoline ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4-dichloro-7-methylquinazoline typically involves the halogenation of a quinazoline precursor. One common method includes the bromination and chlorination of 7-methylquinazoline. The reaction conditions often involve the use of bromine and chlorine sources in the presence of a suitable solvent and catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The quinazoline ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include derivatives with various functional groups replacing the halogens.

    Oxidation and Reduction Products: These reactions can lead to the formation of quinazoline derivatives with altered oxidation states.

Scientific Research Applications

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 8-Bromo-2,4-dichloro-7-methylquinazoline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary, but often include modulation of cell signaling cascades and interaction with nucleic acids or proteins.

Comparison with Similar Compounds

  • 7-Bromo-2,4-dichloro-8-methylquinazoline
  • 8-Bromo-2,4-dichloroquinazoline

Comparison: 8-Bromo-2,4-dichloro-7-methylquinazoline is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the quinazoline ring. This unique arrangement can influence the compound’s reactivity, binding properties, and overall chemical behavior. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications.

Properties

Molecular Formula

C9H5BrCl2N2

Molecular Weight

291.96 g/mol

IUPAC Name

8-bromo-2,4-dichloro-7-methylquinazoline

InChI

InChI=1S/C9H5BrCl2N2/c1-4-2-3-5-7(6(4)10)13-9(12)14-8(5)11/h2-3H,1H3

InChI Key

KBNRSBPUSUJNCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC(=N2)Cl)Cl)Br

Origin of Product

United States

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